N-[4-(Hexyloxy)benzyl]-1-butanamine
Overview
Description
N-[4-(Hexyloxy)benzyl]-1-butanamine, also known as 4-HO-MPMI, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The molecular formula of this compound is C17H29NO, and it has a molecular weight of 263.42 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves Buchwald–Hartwig cross-coupling reactions . For instance, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate .Physical and Chemical Properties Analysis
The molecular weight of this compound is 263.42, and its molecular formula is C17H29NO . No further information about its physical and chemical properties is available from the search results.Scientific Research Applications
Metabolic Pathway Elucidation
- Research on similar compounds, such as 3,4-methylenedioxy-amphetamine (MDA) and benzodioxolyl-butanamine (BDB), focuses on elucidating the metabolic pathways involving human hepatic cytochrome P450 isozymes. These studies aim to understand how these compounds are metabolized, which is crucial for assessing their pharmacological and toxicological profiles (Meyer, Peters, & Maurer, 2009).
Reaction Kinetics and Synthesis Optimization
- The synthesis of imines, including those similar in structure to N-[4-(Hexyloxy)benzyl]-1-butanamine, has been optimized using mesoscale oscillatory baffled reactors. This research demonstrates the ability to rapidly screen process conditions and obtain kinetic data, potentially applicable to optimizing the synthesis of this compound (Rasdi, Phan, & Harvey, 2013).
Mass Spectral Analysis for Drug Identification
- Studies on mass spectral analysis of methylenedioxyphenylalkylamines provide insights into the identification of designer drugs. This research could be relevant for analytical methods development for this compound and similar compounds (Borth, Hänsel, Rösner, & Junge, 2000).
Continuous Flow Synthesis
- The continuous flow synthesis of pharmaceutical intermediates, such as N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to HIV protease inhibitors, showcases the potential for applying continuous flow chemistry to the production of compounds like this compound. This approach can lead to more efficient, scalable, and environmentally friendly synthesis methods (Pollet et al., 2009).
Mechanism of Action
As a potent and selective agonist of the serotonin 5-HT2A receptor, N-[4-(Hexyloxy)benzyl]-1-butanamine likely exerts its effects by binding to these receptors and modulating their activity. This can influence various physiological and psychological processes, including mood, cognition, and perception.
Safety and Hazards
N-[4-(Hexyloxy)benzyl]-1-butanamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause serious eye irritation and allergic skin reactions . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
Properties
IUPAC Name |
N-[(4-hexoxyphenyl)methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-3-5-7-8-14-19-17-11-9-16(10-12-17)15-18-13-6-4-2/h9-12,18H,3-8,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVRWKGDBCVPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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